molecular formula C13H14N2OS2 B10816097 6-methyl-N-(thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

6-methyl-N-(thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B10816097
M. Wt: 278.4 g/mol
InChI Key: LSDTZRXQOXPXFY-UHFFFAOYSA-N
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Description

6-methyl-N-(thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C13H14N2OS2 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
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Biological Activity

6-Methyl-N-(thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thiazole and benzothiophene derivatives known for diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2OSC_{13}H_{12}N_2OS with a molecular weight of approximately 252.31 g/mol. The compound features a thiazole ring fused with a tetrahydrobenzo[b]thiophene moiety, which is critical for its biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antibacterial properties. For instance, in vitro evaluations have shown that certain compounds within this class possess effective minimum inhibitory concentration (MIC) values against various bacterial strains:

Bacterial Strain MIC (μM)
E. coli0.64 - 19.92
P. aeruginosa0.72 - 45.30
Salmonella0.54 - 90.58
S. aureus1.11 - 99.92

Among these derivatives, specific compounds have been identified with MIC values as low as 1.11 μM against E. coli, indicating promising antibacterial activity .

Anticancer Activity

In a study focusing on the cytotoxic effects of thiazole derivatives against tumor cell lines, several compounds were found to exhibit significant cytotoxicity across six different cancer lines . Notably, the thiazole ring structure appears to enhance the anticancer properties of these compounds through mechanisms that may involve inhibition of key signaling pathways in cancer cells.

The biological activity of this compound is largely attributed to its ability to activate the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. Activation of NRF2 leads to the transcription of antioxidant response element-dependent genes such as NQO1 and HO-1, which play crucial roles in cellular defense against oxidative stress and inflammation .

Case Studies

  • Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various thiazole derivatives, including those similar to our compound. The results indicated that these compounds could effectively inhibit bacterial growth more potently than traditional antibiotics .
  • Cytotoxic Screening : In another investigation involving thiazole derivatives derived from dimedone, cytotoxic screenings revealed that several compounds showed promising activity against multiple tumor cell lines, suggesting potential therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications in the thiazole and benzothiophene moieties can significantly influence the biological activity of these compounds. For example:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the thiazole ring enhances antibacterial and anticancer activities.
  • Hydrophobic Substituents : Introducing hydrophobic groups has been shown to improve potency against bacterial strains while maintaining selectivity for cancer cells .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 6-methyl-N-(thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibit promising antimicrobial properties. For instance, studies have shown that thiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. In vitro tests revealed that specific thiazole derivatives displayed Minimum Inhibitory Concentrations (MICs) significantly lower than those of standard antibiotics like Oxytetracycline .

Anticancer Properties

The compound has been evaluated for its anticancer potential against various cancer cell lines. Notably, derivatives have shown effectiveness against breast cancer (MCF-7) and other types of cancer cells. The anticancer activity is often assessed using assays such as Sulforhodamine B (SRB) and MTT assays, which measure cell viability post-treatment with the compound . For example, certain thiazole derivatives demonstrated up to 8-fold higher inhibition rates against cancer cells compared to control treatments .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole and benzo[b]thiophene precursors. Key methods include:

  • Condensation Reactions : These reactions facilitate the formation of larger molecular structures by combining smaller units.
  • Electrophilic Aromatic Substitution : This method introduces various functional groups onto the aromatic rings of the compound.

A comprehensive understanding of these synthetic pathways is crucial for optimizing yields and enhancing biological activity .

Case Study: Antimicrobial Screening

A study conducted on a series of thiazole derivatives including this compound showed significant antimicrobial activity against multiple bacterial strains. The results indicated that certain derivatives had MIC values as low as 7.8 µg/mL against Gram-positive bacteria .

CompoundMIC (µg/mL)Activity Type
Compound A7.8Gram-positive
Compound B15.6Gram-negative

Case Study: Anticancer Efficacy

In another study focusing on anticancer properties, several thiazole derivatives were tested against human cancer cell lines. The results demonstrated that some compounds exhibited IC50 values significantly lower than traditional chemotherapeutics like Doxorubicin .

CompoundIC50 (µM)Cancer Type
Compound C10Breast Cancer
Compound D20Prostate Cancer

Properties

Molecular Formula

C13H14N2OS2

Molecular Weight

278.4 g/mol

IUPAC Name

6-methyl-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C13H14N2OS2/c1-8-2-3-9-10(7-18-11(9)6-8)12(16)15-13-14-4-5-17-13/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16)

InChI Key

LSDTZRXQOXPXFY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC=C2C(=O)NC3=NC=CS3

Origin of Product

United States

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